N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide
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Overview
Description
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a pyrrolidinone ring fused to a phenyl group, which is further connected to an indole carboxamide structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a phenyl group through a series of condensation reactions. The final step involves the formation of the indole carboxamide structure under controlled conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and high yield of the desired product. Purification processes such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
- Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate
- 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides
Uniqueness
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide stands out due to its unique combination of a pyrrolidinone ring, phenyl group, and indole carboxamide structure. This combination imparts distinct chemical properties and biological activities that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c23-18-5-2-10-22(18)16-4-1-3-15(12-16)21-19(24)14-7-6-13-8-9-20-17(13)11-14/h1,3-4,6-9,11-12,20H,2,5,10H2,(H,21,24) |
InChI Key |
XJCPZMVCXVWRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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